Curculigoside C
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Overview
Description
Curculigoside C is a natural phenolic glycoside compound isolated from the rhizomes of Curculigo orchioides, a plant belonging to the Hypoxidaceae family. This compound has garnered significant attention due to its potent antioxidant and neuroprotective properties . This compound is known for its ability to mitigate oxidative stress and protect neuronal cells, making it a promising candidate for therapeutic applications.
Mechanism of Action
Target of Action
Curculigoside C (CCG) primarily targets the SIRT1-P300 signaling pathway . SIRT1 is a protein that has been implicated in the regulation of a variety of biological processes, including cellular stress response, metabolism, and aging . P300 is a transcriptional co-activator involved in cell growth and differentiation . CCG also interacts with the JAK/STAT/NF-κB signaling pathway , which plays a crucial role in immune responses and inflammation .
Mode of Action
CCG interacts with its targets by upregulating the expression of SIRT1 and downregulating the expression of P300 . It enhances Trim72 expression to facilitate P300 ubiquitination and degradation . This results in reduced acetylation levels of antioxidant enzymes and upregulated expression levels of these enzymes . Through these interactions, CCG inhibits endoplasmic reticulum stress (ERS) and alleviates senescence .
Biochemical Pathways
CCG affects the SIRT1-P300 signaling pathway and the JAK/STAT/NF-κB signaling pathway . By modulating these pathways, CCG influences the expression of various antioxidant enzymes, thereby affecting the body’s oxidative stress response .
Pharmacokinetics
CCG exhibits rapid oral absorption with Tmax values of 0.106 h, 0.111 h, and 0.111 h for doses of 15, 30, and 60 mg/kg, respectively . It also shows high elimination with t1/2 values of 2.022 h, 2.061 h, and 2.048 h, respectively . Ccg has low absolute bioavailability, with values of 201%, 213%, and 239% for the respective doses . The main metabolic pathways of CCG involve dehydration, glucosylation, desaturation, formylation, cysteine conjugation, demethylation, and sulfonation .
Result of Action
CCG has been shown to have significant antioxidant, anti-osteoporosis, antidepressant, and neuroprotective effects . It attenuates bleomycin-induced pulmonary fibrosis and lung senescence in murine models, concomitantly ameliorating lung function impairment . In vitro, CCG mitigates H2O2-induced senescence in alveolar epithelial cells and the natural senescence of primary mouse fibroblasts .
Action Environment
The action of CCG can be influenced by various environmental factors. For instance, the transport properties of CCG are strongly influenced by temperature . Additionally, the traditional use of Curculigo species, from which CCG is derived, varies across different regions such as China, India, and Japan . This suggests that the efficacy and stability of CCG may be influenced by factors such as geographical location, local climate, and cultivation practices .
Preparation Methods
Synthetic Routes and Reaction Conditions
Curculigoside C can be synthesized through various chemical routes. One common method involves the extraction of the compound from the rhizomes of Curculigo orchioides using solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate and purify this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from Curculigo orchioides rhizomes. The process includes drying the rhizomes, grinding them into a fine powder, and then using solvent extraction methods to obtain the crude extract. This extract is further purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Curculigoside C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield different phenolic derivatives .
Scientific Research Applications
Curculigoside C has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying phenolic glycosides and their chemical properties.
Biology: Investigated for its antioxidant and neuroprotective effects in various biological systems.
Medicine: Explored for its potential therapeutic applications in treating neurodegenerative diseases, arthritis, and other conditions.
Industry: Utilized in the development of natural antioxidant products and supplements
Comparison with Similar Compounds
Curculigoside C is part of a family of phenolic glycosides, including Curculigoside A, Curculigoside B, and Curculigoside G. Compared to these compounds, this compound has shown superior antioxidant and neuroprotective effects . The unique hydroxyl group at the C-3’ position of this compound contributes to its enhanced biological activity .
List of Similar Compounds
- Curculigoside A
- Curculigoside B
- Curculigoside G
- Orcinoside H
This compound stands out due to its potent biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-hydroxy-2,6-dimethoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O12/c1-30-13-6-5-12(25)20(31-2)16(13)21(29)32-9-10-3-4-11(24)7-14(10)33-22-19(28)18(27)17(26)15(8-23)34-22/h3-7,15,17-19,22-28H,8-9H2,1-2H3/t15-,17-,18+,19-,22-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPUSYGYNSWPGB-DRASZATQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)O)OC)C(=O)OCC2=C(C=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)O)OC)C(=O)OCC2=C(C=C(C=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is Curculigoside C and what are its known biological activities?
A1: this compound is a phenolic glucoside originally isolated from the rhizomes of Curculigo orchioides Gaertn., a plant used in traditional medicine. [] It has demonstrated potent antioxidant activity in vitro, effectively scavenging hydroxyl radicals and superoxide anion radicals. [] Additionally, studies have shown that this compound exhibits neuroprotective effects. []
Q2: How is this compound metabolized in the body?
A3: Studies using UPLC-QTOF-MSE have identified twelve metabolites of this compound in rat plasma, bile, urine, and feces. [] The primary metabolic pathways include dehydration, glucosylation, desaturation, formylation, cysteine conjugation, demethylation, and sulfonation. [] This information is crucial for understanding the compound's biotransformation and potential interactions with other drugs.
Q3: What is the chemical structure of this compound?
A4: this compound is characterized as 5-hydroxy-2-O-#beta#-D-glucopyranosyl benzyl-3^-hydroxy-2^, 6^-dimethoxybenzoate. [] Its structure was elucidated using spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Q4: Are there any analytical techniques available for quantifying this compound?
A5: Yes, researchers have developed and validated a rapid and sensitive UPLC-MS/MS method for quantifying this compound in rat plasma. [] This method exhibited excellent linearity, precision, accuracy, and recovery, making it suitable for pharmacokinetic studies. [] The development of such sensitive analytical methods is crucial for further research and potential clinical applications of this compound.
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